Diethyl 2-(4-fluoro-2-nitrophenyl)malonate
Description
Significance of Fluorinated Malonate Esters in Synthetic Strategy
Fluorinated malonate esters are a crucial class of building blocks in organic synthesis, primarily due to the unique properties that fluorine atoms impart to organic molecules. acs.orgresearchgate.net The incorporation of fluorine can significantly alter a molecule's physical, chemical, and biological characteristics, such as metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgchinesechemsoc.org Consequently, there is a high demand for efficient methods to introduce fluorine into complex organic structures. acsgcipr.org
Fluoromalonate esters serve as versatile platforms for introducing fluorine into both aliphatic and heteroaromatic systems. acs.orgresearchgate.net Their utility is demonstrated in a variety of chemical reactions, including alkylations, acylations, Michael additions, and annulations, which facilitate the creation of novel, selectively fluorinated compounds. acs.orgresearchgate.net The development of new generations of fluorinated pharmaceuticals is increasingly reliant on such polyfunctional fluorinated building blocks to create more three-dimensional and structurally complex molecules. researchgate.net
The strategic importance of these esters is underscored by their application in synthesizing a range of biologically active systems, a trend that is reflected in a growing number of patents. rsc.org The ability to use these esters to construct complex fluorinated intermediates, such as various fluoroheterocyclic systems, highlights their significance in driving innovation in the life sciences. researchgate.net
Interactive Data Table: Applications of Fluorinated Malonate Esters
| Reaction Type | Synthetic Utility | Resulting Structures |
| Alkylation | Introduction of alkyl chains | Fluorinated aliphatic systems |
| Acylation | Introduction of acyl groups | Fluorinated ketones and derivatives |
| Michael Addition | Carbon-carbon bond formation | Complex fluorinated carboxylic acid derivatives acsgcipr.org |
| Annelation | Ring formation | Fluoroheterocyclic systems acs.org |
| Biotransformation | Enzymatic modification | Chiral fluorinated compounds |
Historical Context of Malonate Chemistry and its Evolution in Fluorinated Systems
The foundation of the chemistry involving the subject compound lies in the classical malonic ester synthesis, a reaction where diethyl malonate or similar malonic acid esters are alkylated and subsequently converted to a substituted acetic acid. wikipedia.org This method has been a cornerstone of organic synthesis for forming carbon-carbon bonds. The core of this synthesis involves the deprotonation of the carbon alpha to both carbonyl groups by a base, creating a stabilized carbanion that can then act as a nucleophile. wikipedia.orgbritannica.com This enolate readily undergoes nucleophilic substitution with alkyl halides, followed by hydrolysis and decarboxylation to yield the final product. masterorganicchemistry.comopenochem.org
The evolution into fluorinated systems marks a significant advancement in malonate chemistry. The initial methods for creating fluoromalonate esters date back to 1958, with the use of electrophilic fluorinating agents like perchloryl fluoride (B91410) (FClO3). acs.org However, the hazardous nature of such early reagents limited their widespread adoption. acs.org The field has since seen the development of safer and more efficient fluorinating agents and methodologies. chinesechemsoc.org
Modern approaches focus on selective direct fluorination, which offers a more environmentally benign and efficient route to these valuable compounds. rsc.orgacsgcipr.org The development of both batch and flow processes for selective fluorination using reagents like fluorine gas has been a key area of research, aiming to make the synthesis of fluoromalonates more scalable and sustainable for industrial applications. acsgcipr.org This progression reflects the broader trend in organic chemistry towards developing more precise and effective synthetic tools to meet the demands of industries such as pharmaceuticals and agrochemicals. chinesechemsoc.org
Scope and Research Directions for Diethyl 2-(4-fluoro-2-nitrophenyl)malonate
This compound is primarily valued as a key intermediate in the synthesis of a variety of heterocyclic compounds. The strategic placement of the fluoro and nitro groups on the phenyl ring, combined with the reactive malonate moiety, provides a chemical scaffold that can be elaborated into more complex molecular structures.
A significant area of application for this compound is in the preparation of quinolone-based pharmaceuticals. The synthesis typically involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization reactions. For instance, related compounds like diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate are used in multi-step syntheses where the nitro group is reduced to an amino group, which is then transformed through diazotization or other reactions to build more complex molecules.
Current and future research involving this compound and its analogs is likely to focus on several key areas:
Development of Novel Pharmaceuticals: Its use as a precursor for new antibacterial, antiviral, and anticancer agents remains a primary focus. ontosight.ai The unique substitution pattern is instrumental in synthesizing molecules with specific biological activities.
Process Optimization and Green Chemistry: Research into more efficient, cost-effective, and environmentally friendly synthetic routes to this intermediate is ongoing. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce waste.
Expansion of Synthetic Utility: Chemists are continually exploring new transformations of the functional groups present in the molecule to access a wider range of chemical structures. This includes leveraging the fluorine and nitro groups for cross-coupling reactions or other advanced synthetic methodologies.
Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound and its derivatives have potential applications in the synthesis of novel agrochemicals like herbicides and fungicides, as well as in the development of new functional materials. ontosight.ai
The versatility of this compound ensures its continued relevance as a valuable building block in the ongoing quest for new and improved chemical entities across various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(4-fluoro-2-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-6-5-8(14)7-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHNTPQPKCZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reactivity Profiles and Reaction Mechanisms of Diethyl 2 4 Fluoro 2 Nitrophenyl Malonate
Reactivity of the Active Methylene (B1212753) Group
The methylene group (—CH2—) positioned between the two electron-withdrawing ester functionalities is characterized by its heightened acidity. This "active methylene" character is the cornerstone of its utility in forming new carbon-carbon bonds.
Carbanion Formation and Nucleophilic Attack
The electron-withdrawing nature of the adjacent ester groups facilitates the removal of a proton from the methylene carbon by a base, leading to the formation of a resonance-stabilized carbanion, also known as an enolate. This enolate is a potent nucleophile, capable of attacking various electrophilic centers to forge new chemical bonds. The stability of this carbanion is crucial for its role in a variety of synthetic transformations. The reactivity of the anion of diethyl 2-(4-nitrophenyl)malonate has been quantified, highlighting its nucleophilic strength. lmu.de
Alkylation and Acylation Reactions
The nucleophilic carbanion derived from diethyl 2-(4-fluoro-2-nitrophenyl)malonate readily participates in alkylation and acylation reactions. researchgate.net In these processes, the carbanion attacks an alkyl halide or an acyl halide (or other suitable acylating agents), respectively, resulting in the substitution of one or both of the acidic protons of the active methylene group. thieme.de This allows for the introduction of a wide array of alkyl and acyl substituents at the α-position, further functionalizing the malonate core. For instance, sequential alkylation of similar diethyl malonate derivatives is a common strategy. This often involves deprotonation with a base like sodium ethoxide, followed by reaction with an alkylating agent.
Condensation Reactions (e.g., Knoevenagel)
This compound is an ideal substrate for Knoevenagel condensation reactions. wikipedia.orgorganicreactions.org This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition of the malonate carbanion to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The presence of the electron-withdrawing 4-fluoro-2-nitrophenyl group can influence the reactivity of the malonate and the characteristics of the resulting unsaturated compound. The general mechanism involves the base-catalyzed formation of the enolate, which then attacks the carbonyl compound. researchgate.net
Transformations of the Nitro Group
The nitro group (—NO2) on the phenyl ring is a versatile functional group that can undergo several important transformations, often leading to the construction of heterocyclic systems.
Reductive Cyclization Pathways
A key transformation of the nitro group in compounds like this compound is its reduction, which can be coupled with an intramolecular cyclization. The reduction of the nitro group to an amino group (—NH2) generates a nucleophilic center in proximity to the electrophilic ester groups. This proximity facilitates a spontaneous or induced intramolecular cyclization, leading to the formation of heterocyclic structures. For example, a base-mediated reductive cyclization of related nitrophenyl malonates has been developed to synthesize complex ring systems like hexahydro-2,6-methano-1-benzazocines. nih.govacs.org
Tandem Reaction Sequences involving Nitro Reduction
The reduction of the nitro group can serve as the initiating step in tandem or cascade reaction sequences. Once the nitro group is converted to an amine, the newly formed amino group can participate in a series of intramolecular reactions with the functionalities on the malonate side chain. These tandem sequences are highly efficient for building complex molecular architectures from relatively simple starting materials. For instance, tandem reduction-lactamization reactions are utilized in the preparation of 3,3-disubstituted oxindoles from similar para-nitrophenyl (B135317) malonate derivatives.
Below is a table summarizing the key reactions of this compound:
| Functional Group | Reaction Type | Description | Key Intermediates/Products |
| Active Methylene | Carbanion Formation | Deprotonation by a base to form a resonance-stabilized carbanion. | Enolate/Carbanion |
| Active Methylene | Alkylation/Acylation | Nucleophilic attack of the carbanion on alkyl or acyl halides. | α-substituted malonates |
| Active Methylene | Knoevenagel Condensation | Reaction with aldehydes/ketones followed by dehydration. | α,β-unsaturated compounds |
| Nitro Group | Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization. | Heterocyclic compounds (e.g., benzazocines) |
| Nitro Group | Tandem Nitro Reduction | Initiation of a cascade of reactions following the reduction of the nitro group. | Complex polycyclic structures (e.g., oxindoles) |
Reactivity of the Ester Functionalities
The two ethyl ester groups in this compound are susceptible to nucleophilic attack, leading to characteristic reactions such as hydrolysis, decarboxylation, and transesterification.
The hydrolysis of diethyl malonates is a well-established reaction that can proceed under either acidic or basic conditions. While specific studies on the hydrolysis of this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, the hydrolysis of a similar compound, (3-fluoro[1,1'-biphenyl]-4-yl)methyl diethyl malonate, is carried out under alkaline conditions, suggesting a similar pathway for the target molecule google.com.
Under basic conditions, the mechanism typically involves the saponification of the ester groups by a hydroxide (B78521) ion to form a carboxylate salt. Subsequent acidification leads to the formation of the corresponding malonic acid derivative. However, due to the presence of the electron-withdrawing 4-fluoro and 2-nitro groups on the phenyl ring, the resulting 2-(4-fluoro-2-nitrophenyl)malonic acid is expected to be unstable and readily undergo decarboxylation upon heating. This behavior is observed in the hydrolysis of diethyl 2-(perfluorophenyl)malonate, which, under vigorous acidic conditions, yields 2-(perfluorophenyl)acetic acid directly due to the thermal instability of the intermediate malonic acid. beilstein-journals.orgbeilstein-journals.orgnih.gov This strong tendency for decarboxylation is attributed to the presence of strong electron-withdrawing groups on the phenyl ring. nih.gov
The general mechanism for hydrolysis and decarboxylation is as follows:
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids.
Decarboxylation: The resulting malonic acid readily loses a molecule of carbon dioxide upon heating to form 2-(4-fluoro-2-nitrophenyl)acetic acid.
| Reactant | Conditions | Product | Reference |
| (3-fluoro[1,1'-biphenyl]-4-yl)methyl diethyl malonate | Alkaline | 2-(2-fluoro-4-phenyl)propionic acid | google.com |
| Diethyl 2-(perfluorophenyl)malonate | Aqueous HBr and AcOH, reflux | 2-(perfluorophenyl)acetic acid | beilstein-journals.orgbeilstein-journals.org |
This table presents data for analogous compounds to infer the reactivity of this compound.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For diethyl malonates, this can be catalyzed by either acids or bases. While specific literature on the transesterification of this compound is not available, general principles can be applied. For example, the use of trifluoroacetic acid (TFA) in stoichiometric amounts is a known method for the cleavage of nonvolatile methyl or ethyl esters through transesterification. beilstein-journals.orgnih.gov The driving force for this process is the removal of the highly volatile methyl or ethyl trifluoroacetates from the reaction mixture. beilstein-journals.orgnih.gov It is plausible that this compound could undergo transesterification under similar conditions to yield different malonate esters.
Influence of Fluorine Substitution on Reactivity and Selectivity
The fluorine atom at the C4 position of the phenyl ring plays a significant role in the reactivity of this compound. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect, in conjunction with the electron-withdrawing nitro group at the C2 position, significantly influences the electronic properties of the aromatic ring and the malonate moiety.
The electron-withdrawing nature of the fluorine and nitro substituents enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, although this is not the primary focus of the reactivity of the malonate itself. More importantly, these substituents increase the acidity of the methine proton of the malonate group, facilitating its deprotonation and subsequent participation in nucleophilic reactions. In a related compound, diethyl (3-fluoro-4-nitrophenyl)methylmalonate, the 3-fluoro-4-nitro substitution pattern is noted to maximize electronic activation for nucleophilic aromatic substitution, which is critical in certain synthetic applications.
Stereoselective Transformations
While this compound itself is achiral, it can be a substrate in stereoselective reactions to generate chiral products. The malonate functionality is a common nucleophile in various carbon-carbon bond-forming reactions, including Michael additions.
For instance, the enantioselective Michael addition of diethyl malonate to nitroolefins, catalyzed by bifunctional organocatalysts, is a well-developed methodology for the synthesis of chiral gamma-nitro esters. metu.edu.tr These reactions can proceed with high yields and excellent enantioselectivities. metu.edu.tr Although studies specifically employing this compound in such transformations are not reported in the provided search results, it is conceivable that it could act as a nucleophile in similar asymmetric reactions. The steric and electronic properties imparted by the substituted phenyl ring would likely influence the stereochemical outcome of such transformations.
| Nucleophile | Electrophile | Catalyst | Product Type | Stereoselectivity | Reference |
| Diethyl malonate | trans-β-nitrostyrene | 2-aminoDMAP/urea (B33335) organocatalyst | Chiral GABA precursor | 94% ee | metu.edu.tr |
| Diethyl malonate | Various trans-β-nitroolefins | 2-aminoDMAP/urea organocatalyst | Conjugate addition products | 80-99% ee | metu.edu.tr |
This table illustrates the potential for stereoselective transformations involving diethyl malonate derivatives, suggesting possible applications for this compound.
Strategic Applications of Diethyl 2 4 Fluoro 2 Nitrophenyl Malonate in Complex Molecule Synthesis
Building Block for Heterocyclic Systems
The presence of the ortho-nitro group and the diethyl malonate substituent on the aromatic ring makes this compound an ideal precursor for a range of heterocyclic systems through intramolecular cyclization reactions, typically following the reduction of the nitro group.
The structure of Diethyl 2-(4-fluoro-2-nitrophenyl)malonate is well-suited for the synthesis of fluorooxindole scaffolds, which are important cores in many biologically active compounds. The key transformation involves a reductive cyclization process. First, the nitro group is reduced to an amine using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite. The resulting aniline (B41778) intermediate then undergoes a spontaneous or catalyzed intramolecular condensation, where the newly formed amino group attacks one of the proximal ester carbonyls of the malonate group, eliminating ethanol and forming the five-membered lactam ring characteristic of the oxindole system. The fluorine atom remains on the benzene (B151609) ring, yielding a 6-fluorooxindole derivative.
Table 1: General Reaction Scheme for Fluorooxindole Synthesis
| Step | Reactant | Key Transformation | Product Scaffold |
|---|---|---|---|
| 1 | This compound | Reduction of nitro group | Diethyl 2-(2-amino-4-fluorophenyl)malonate |
Fluorotetrahydroquinolines can be synthesized using strategies that capitalize on the reactivity of the ortho-nitroaryl system. While syntheses often begin with ortho-nitrobenzyl halides reacting with malonates, this compound itself can be considered a precursor for such structures. chimia.chresearchgate.net The synthesis pathway involves the reduction of the nitro group to an amine. This is followed by an intramolecular cyclization reaction. This cyclization would form the saturated heterocyclic ring of the tetrahydroquinoline system, with the fluorine atom retained on the aromatic portion of the molecule. The specific reaction conditions would dictate the final structure and substitution pattern.
The Leimgruber-Batcho indole synthesis, which traditionally starts from 2-nitrotoluenes, provides a conceptual basis for the conversion of this compound to indole derivatives. researchgate.net The critical step is the reduction of the nitro group to an aniline. Following this reduction, the resulting 2-amino-4-fluorophenyl malonate can undergo intramolecular cyclization and decarboxylation. This process involves the formation of a bond between the aniline nitrogen and one of the carbonyl carbons of the malonate, followed by elimination and subsequent loss of a carboxyl group to generate the indole ring. This route provides access to indoles substituted at the 6-position with a fluorine atom and at the 2- or 3-position with a carboxylate-derived group.
Malonic esters are classical precursors for the synthesis of pyrimidine-based heterocycles, including pyrimidinones and barbituric acids, through condensation with 1,3-dinucleophiles. nih.gov this compound can react with compounds like urea (B33335), thiourea, or amidines in the presence of a base. The reaction proceeds via a double condensation, where the two nitrogen atoms of the dinucleophile attack the two ester carbonyl groups of the malonate, leading to the formation of a six-membered pyrimidinone ring. This method allows for the synthesis of pyrimidinones bearing a 4-fluoro-2-nitrophenyl substituent at the 5-position of the heterocyclic ring.
Table 2: Synthesis of Substituted Pyrimidinones
| Malonate Derivative | Dinucleophile | Resulting Heterocycle |
|---|---|---|
| This compound | Urea | 5-(4-Fluoro-2-nitrophenyl)barbituric acid |
| This compound | Thiourea | 5-(4-Fluoro-2-nitrophenyl)-2-thiobarbituric acid |
Precursor in the Synthesis of Fluorinated Aromatic Compounds
The functional groups present in this compound allow for its use as a starting material for a variety of other fluorinated aromatic compounds through well-established chemical transformations.
Modification of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂). This amine is a versatile handle for numerous subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -I, -CN, -OH) in place of the original nitro group.
Modification of the Malonate Group : The diethyl malonate moiety can be hydrolyzed to the corresponding malonic acid. Malonic acids substituted on an aromatic ring are often prone to decarboxylation upon heating, which would yield 2-(4-fluoro-2-nitrophenyl)acetic acid. nih.gov This provides a route to fluorinated phenylacetic acid derivatives, which are valuable in medicinal chemistry.
Table 3: Potential Transformations of this compound
| Functional Group | Reaction | Product Functional Group |
|---|---|---|
| Nitro (-NO₂) | Reduction (e.g., H₂/Pd-C) | Amino (-NH₂) |
| Amino (-NH₂) | Diazotization / Sandmeyer Reaction | -Cl, -Br, -I, -CN, -OH, etc. |
Role in the Construction of Quaternary Carbon Centers
The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. Malonic esters are excellent nucleophiles for creating such centers. organic-chemistry.org The methine proton on the carbon atom between the two ester groups in this compound is acidic and can be easily removed by a suitable base (e.g., sodium ethoxide) to form a stabilized carbanion.
This nucleophilic carbanion can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an alkylation reaction. This reaction forms a new carbon-carbon bond and converts the tertiary carbon of the malonate into a quaternary carbon, now substituted with the 4-fluoro-2-nitrophenyl group, two carboxylate groups, and the newly introduced alkyl group. nih.gov This approach provides a reliable method for synthesizing complex structures containing a fluorinated aromatic ring directly attached to a quaternary carbon center.
Table 4: Formation of a Quaternary Carbon Center
| Step | Reactants | Transformation | Product Feature |
|---|---|---|---|
| 1 | This compound, Base (e.g., NaOEt) | Deprotonation | Formation of a nucleophilic carbanion |
Contributions to Agrochemical and Specialty Chemical Development as Synthetic Intermediates
This compound and its close analogs serve as crucial intermediates in the synthesis of a variety of valuable compounds, particularly in the agrochemical and pharmaceutical sectors. The strategic placement of the fluoro and nitro substituents on the phenyl ring, combined with the reactive malonate moiety, allows for its elaboration into complex heterocyclic and carbocyclic frameworks.
One notable area of application is in the synthesis of quinolone-based structures, which are prevalent in many agrochemicals. While direct use of the title compound is not extensively documented in publicly available literature, the synthesis of related diethyl 2-((arylamino)methylene)malonates, which are precursors to quinolones, highlights the potential utility. These malonate derivatives have been investigated as mycelial growth inhibitors against plant pathogens like Fusarium oxysporum, demonstrating their potential in the development of novel fungicides. mdpi.comresearchgate.net
In the realm of specialty chemicals, a significant application lies in the synthesis of pharmaceutical impurities and analogs. For instance, a closely related compound, diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate, is a key intermediate in the synthesis of an impurity of Flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID). google.comchemicalbook.comgoogle.com This underscores the importance of such malonate derivatives in the pharmaceutical industry for the preparation of analytical standards and in understanding drug degradation pathways.
The synthesis of this Flurbiprofen impurity M involves a multi-step process where the malonate derivative is a central component. The process typically starts with the substitution reaction of 3,4-difluoronitrobenzene (B149031) with diethyl methylmalonate to yield diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate. google.com This intermediate then undergoes a series of transformations including reduction of the nitro group, diazotization, and subsequent coupling reactions to form the final impurity. google.com
Table 1: Synthetic Utility of this compound Analogs
| Application Area | Target Compound Class | Intermediate Compound | Key Transformation |
| Agrochemicals | Quinolone-based fungicides | Diethyl 2-((arylamino)methylene)malonates | Cyclization |
| Specialty Chemicals | Pharmaceutical Impurities (e.g., Flurbiprofen impurity M) | Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate | Multi-step synthesis involving reduction, diazotization, and coupling |
Methodological Innovations in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The chemical structure of this compound makes it an interesting substrate for exploring and developing new synthetic methodologies, particularly for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The activated nature of the aromatic ring and the acidic protons of the malonic ester provide multiple sites for chemical modification.
Carbon-Carbon Bond Formation:
The malonate moiety is a classical precursor for the formation of C-C bonds. The acidic methylene (B1212753) proton can be readily deprotonated to form a nucleophilic enolate, which can then participate in various reactions such as alkylation, acylation, and Michael additions. While specific examples utilizing this compound are not extensively reported, the general reactivity of diethyl malonate derivatives is well-established.
Furthermore, the aryl group of the molecule can participate in transition-metal-catalyzed cross-coupling reactions. For instance, the fluorine atom, although generally a poor leaving group in nucleophilic aromatic substitution, can be activated under certain catalytic conditions. More commonly, the nitro group can be reduced to an amino group, which can then be converted to a diazonium salt. This diazonium salt can then be subjected to various transformations, including Sandmeyer-type reactions, to introduce a wide range of substituents, effectively forming new C-C bonds.
A patent for the synthesis of a Flurbiprofen impurity details a sequence where the nitro group of a similar malonate is reduced to an amine, which is then diazotized and converted to an iodo-derivative. This iodo-substituted malonate can then undergo further C-C bond-forming reactions. google.com
Carbon-Heteroatom Bond Formation:
The formation of carbon-heteroatom bonds is another area where this compound shows significant potential. The activated aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group, ortho to the fluorine atom, facilitates the displacement of the fluoride (B91410) by various nucleophiles, including amines, alkoxides, and thiolates, leading to the formation of C-N, C-O, and C-S bonds, respectively.
Modern synthetic methods like the Buchwald-Hartwig amination and Ullmann condensation are powerful tools for the formation of C-N and C-O bonds with aryl halides and triflates. wikipedia.orgorganic-chemistry.org While the direct application of these methods to this compound is a subject for further research, the presence of the aryl fluoride suggests its potential as a substrate in such palladium- or copper-catalyzed cross-coupling reactions. The reduction of the nitro group to an amine provides a handle for subsequent N-arylation or N-alkylation reactions, further expanding its utility in C-N bond formation. smolecule.com
Table 2: Potential Methodological Applications
| Bond Type | Reaction Class | Potential Transformation of this compound |
| C-C | Alkylation/Acylation | Reaction of the malonate enolate with electrophiles. |
| C-C | Cross-Coupling | Transformation of the nitro group to a more reactive functional group for cross-coupling. |
| C-N | Nucleophilic Aromatic Substitution | Displacement of the fluoride by amine nucleophiles. |
| C-N | Buchwald-Hartwig Amination | Potential cross-coupling of the aryl fluoride with amines. |
| C-O | Ullmann Condensation | Potential cross-coupling of the aryl fluoride with alcohols or phenols. |
| C-S | Nucleophilic Aromatic Substitution | Displacement of the fluoride by thiol nucleophiles. |
Spectroscopic and Structural Characterization for Research and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For Diethyl 2-(4-fluoro-2-nitrophenyl)malonate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.
The ¹H NMR spectrum would confirm the presence of both the diethyl malonate and the substituted phenyl groups.
Malonate Protons : The diethyl ester portion of the molecule would show two distinct signals. The methylene (B1212753) protons (-OCH₂CH₃) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) would appear as a triplet. The single proton on the central carbon of the malonate moiety (methine proton) would appear as a singlet.
Aromatic Protons : The 4-fluoro-2-nitrophenyl ring has three aromatic protons. Their chemical shifts and splitting patterns are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The position of these signals would be downfield, characteristic of aromatic protons. The coupling between these protons and with the fluorine atom would result in complex splitting patterns (doublets or doublet of doublets).
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Malonate -CH- | Not Available | Singlet (s) |
| Ethyl -CH₂- | ~4.2 | Quartet (q) |
| Ethyl -CH₃ | ~1.3 | Triplet (t) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
¹³C NMR : The spectrum would show signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine and methylene carbons of the malonate and ethyl groups, and the terminal methyl carbons. The carbons in the aromatic ring would show splitting due to coupling with the fluorine atom (C-F coupling).
¹⁹F NMR : This technique is highly specific for fluorine-containing compounds. A single signal would be expected for the fluorine atom on the aromatic ring. Its chemical shift would be characteristic of an aryl fluoride (B91410). This provides unambiguous confirmation of the fluorine's presence and its chemical environment. For similar aromatic fluorine compounds, chemical shifts are often observed in the range of -110 to -120 ppm.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of this compound (C₁₃H₁₄FNO₆), which is 299.25 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition.
The fragmentation pattern gives clues about the molecule's structure. For substituted diethyl malonates, a common fragmentation pathway is the loss of the entire diethyl malonate group (a mass of 159 Da), which can help identify the substituent on the central carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Table 2: Expected IR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Ester Carbonyl | C=O | ~1740 |
| Nitro | N-O (asymmetric) | ~1520-1530 |
| Nitro | N-O (symmetric) | ~1350 |
| Aromatic Ring | C=C | ~1600, ~1450 |
| Carbon-Fluorine | C-F | ~1200-1100 |
The strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl groups. Two distinct bands for the nitro group would confirm its presence.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of the compound must be grown. As no published crystal structure for this compound is available, information regarding its crystal system, space group, and specific conformational details remains undetermined.
Analysis of Fluoromalonate Derivative Crystal Structures
The crystal structures of analogous compounds, such as diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, offer valuable comparative data. nih.govresearchgate.net For instance, studies on similar molecules reveal common crystallographic patterns, including monoclinic space groups like P21/n. researchgate.net The presence of bulky substituents on the malonate carbon can significantly influence the dihedral angles between planar groups within the molecule. In related structures, these angles can vary widely, indicating a degree of conformational flexibility that is likely also present in this compound. nih.gov
Interactive Table: Crystallographic Data for an Analogous Malonate Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 11.0111 (7) |
| b (Å) | 13.1762 (8) |
| c (Å) | 15.8196 (9) |
| β (°) | 93.802 (2) |
| V (ų) | 2290.1 (2) |
| Z | 4 |
Note: Data presented is for Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate as a representative example. researchgate.net
Conformational Preferences and Intermolecular Interactions
The conformation of this compound is expected to be stabilized by a network of weak intermolecular and intramolecular interactions. In analogous structures, C—H⋯O hydrogen bonds are prevalent, often forming inversion dimers and linking molecules into chains. nih.gov For example, in a related malonate derivative, these interactions create cyclic motifs. nih.gov
Computational Chemistry and Theoretical Investigations of Diethyl 2 4 Fluoro 2 Nitrophenyl Malonate
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of Diethyl 2-(4-fluoro-2-nitrophenyl)malonate is significantly influenced by the interplay of its constituent functional groups: the electron-withdrawing nitro group (-NO2), the electronegative fluorine atom (-F), and the diethyl malonate moiety. Computational studies, often employing Density Functional Theory (DFT), provide a quantitative picture of the electron distribution and molecular orbital energies.
The nitro group, a strong deactivating group, exerts both a negative inductive (-I) and a negative mesomeric (-M) effect, withdrawing electron density from the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. The fluorine atom, while highly electronegative and thus having a strong -I effect, also possesses lone pairs that can be donated to the aromatic ring via a positive mesomeric (+M) effect. In the case of fluorobenzene, this +M effect can partially counteract the -I effect, particularly at the para position.
For this compound, the combined electronic effects of the nitro and fluoro substituents create a highly electron-deficient aromatic ring. This pronounced electron deficiency makes the phenyl ring susceptible to nucleophilic aromatic substitution, a key reaction type for this class of compounds.
Key Electronic Properties from Theoretical Calculations:
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO-LUMO Gap | Relatively small | Indicates higher kinetic reactivity and lower kinetic stability. |
| Electron Density on Aromatic Ring | Significantly reduced, especially at positions ortho and para to the nitro group. | Activation towards nucleophilic aromatic substitution. |
| Partial Atomic Charges | Positive charge localization on the carbon atoms of the aromatic ring. | Defines sites for nucleophilic attack. |
These computational insights are crucial for predicting the compound's reactivity in various chemical transformations. For instance, the calculated electrostatic potential map would likely show a large positive potential on the aromatic ring, guiding the approach of nucleophiles.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling of reaction pathways involving this compound can elucidate reaction mechanisms and predict the feasibility of synthetic routes. A common reaction for this compound is its use as a precursor in the synthesis of heterocyclic compounds, often involving intramolecular cyclization.
Computational studies can map the potential energy surface for such reactions, identifying the transition states and intermediates. The characterization of transition state geometries and their associated activation energies provides a quantitative measure of the reaction barriers. For example, in a base-catalyzed cyclization, DFT calculations can model the initial deprotonation of the malonate moiety, the subsequent nucleophilic attack on the aromatic ring, and the final elimination of a leaving group.
These theoretical models can also explore the regioselectivity of reactions. For instance, in reactions where multiple cyclization pathways are possible, computational analysis can predict the most favorable product by comparing the activation energies of the competing transition states.
Conformational Landscape and Energetics
The conformational flexibility of this compound arises primarily from the rotation around the single bonds connecting the diethyl malonate group to the phenyl ring and the rotations of the ethyl groups. Understanding the conformational landscape is important as the relative energies of different conformers can influence the compound's reactivity and physical properties.
Computational methods, such as potential energy surface scans, can systematically explore the different possible conformations and calculate their relative energies. These studies can identify the most stable (lowest energy) conformer and the energy barriers to rotation between different conformations. The dihedral angle between the plane of the phenyl ring and the plane of the malonate group is a key parameter in these analyses. Steric hindrance between the ortho-nitro group and the bulky diethyl malonate substituent likely plays a significant role in determining the preferred conformation.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives for Chemical Activity
While specific QSAR studies on this compound are not widely reported, the principles of QSAR can be applied to understand the chemical reactivity of its derivatives. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. jocpr.comnih.gov
For a series of substituted nitrophenylmalonates, key molecular descriptors could include:
Electronic Descriptors: Hammett constants, calculated atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molar refractivity, Taft steric parameters.
Hydrophobic Descriptors: LogP (partition coefficient).
A hypothetical QSAR study on the reactivity of these compounds in a nucleophilic aromatic substitution reaction might reveal that the reaction rate is positively correlated with the electron-withdrawing strength of the substituents on the phenyl ring and negatively correlated with their steric bulk. Such models are invaluable for designing new derivatives with tailored reactivity. nih.gov
Hypothetical QSAR Data for Nitrophenylmalonate Derivatives:
| Derivative (Substituent at C4) | Electronic Parameter (e.g., Hammett σ) | Steric Parameter (e.g., Molar Refractivity) | Observed Reactivity (Relative Rate) |
| -H | 0.00 | 1.03 | 1.0 |
| -Cl | 0.23 | 6.03 | 3.5 |
| -Br | 0.23 | 8.88 | 3.2 |
| -CN | 0.66 | 6.33 | 15.2 |
| -NO2 | 0.78 | 7.36 | 25.0 |
This table is illustrative and based on general chemical principles, not specific experimental data for this exact series.
Influence of Fluorine on Electronic Properties and Aromaticity
The fluorine substituent at the 4-position of the phenyl ring has a profound and multifaceted influence on the electronic properties and aromaticity of this compound.
As previously mentioned, fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. researchgate.net This effect decreases the electron density of the entire aromatic ring, making it more electrophilic. msu.edu However, fluorine also has a lone pair of electrons in a 2p orbital that can overlap with the π-system of the benzene (B151609) ring, leading to a resonance or mesomeric electron-donating effect (+M). ijrar.org This +M effect is generally weaker than the -I effect for halogens but is most effective at the ortho and para positions.
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Systems for Transformations
A significant frontier in the utilization of diethyl malonate derivatives, including the title compound, is the development of advanced catalytic systems to mediate key chemical transformations. Research has increasingly focused on organocatalysis for carbon-carbon bond-forming reactions. For instance, in reactions analogous to those that would involve Diethyl 2-(4-fluoro-2-nitrophenyl)malonate, bifunctional organocatalysts have proven highly effective.
One area of development is the enantioselective Michael addition. Studies on the addition of diethyl malonate to trans-β-nitroolefins have employed (1R,2R)-trans-1,2-cyclohexanediamine derived C1 symmetrical 2-aminoDMAP/urea (B33335) and 2-aminoDMAP/thiourea organocatalysts. metu.edu.tr These catalysts have demonstrated high efficiency, with optimal conditions often involving low catalyst loading (e.g., 5 mol%) in solvents like toluene (B28343) at room temperature. metu.edu.tr Such systems yield conjugate addition products in high to excellent yields (65-95%) and selectivities (80-99% ee). metu.edu.tr The development of such catalysts is crucial for the synthesis of chiral molecules derived from this compound.
Another approach involves phase-transfer catalysis, which is recognized as a simple and environmentally friendly method for Michael reactions. nih.gov For example, sugar-based crown ethers have been used as catalysts in the conjugate addition of malonates to chalcones, demonstrating the versatility of catalytic systems in mediating complex transformations. nih.gov
Table 1: Performance of a Bifunctional Organocatalyst in the Michael Addition of Diethyl Malonate to trans-β-nitrostyrene
| Parameter | Condition/Value | Citation |
|---|---|---|
| Catalyst | 2-aminoDMAP/urea | metu.edu.tr |
| Catalyst Loading | 5 mol% | metu.edu.tr |
| Solvent | Toluene | metu.edu.tr |
| Temperature | Room Temperature | metu.edu.tr |
| Reaction Time | 4 hours | metu.edu.tr |
| Enantiomeric Excess (ee) | 94% | metu.edu.tr |
| General Yield Range | 65-95% | metu.edu.tr |
Integration into Automated and High-Throughput Synthesis Platforms
The integration of synthetic routes involving this compound into automated and high-throughput platforms represents a key future direction. While specific studies on this compound are emerging, the principles are well-established. Automated platforms enable rapid reaction screening and optimization, which would be invaluable for exploring the diverse reactivity of this malonate derivative. For instance, the Knoevenagel condensation of diethyl malonate with aldehydes like 4-nitrobenzaldehyde (B150856) is a foundational reaction that could be adapted for automated systems to quickly generate libraries of substituted alkenes. researchgate.net High-throughput screening could accelerate the discovery of optimal catalysts and conditions for various transformations, including reductions, cyclizations, and asymmetric reactions, significantly shortening development timelines for new pharmaceuticals and materials.
Exploration of New Chemical Transformations and Rearrangements
The unique combination of functional groups in this compound—a nitroaromatic ring, a fluorine substituent, and a malonate ester moiety—offers fertile ground for exploring novel chemical transformations. Beyond standard reactions, research is moving towards uncovering unique reactivity and molecular rearrangements.
Key transformations for related structures include:
Knoevenagel Condensation : This reaction with aldehydes or ketones can form substituted alkenes, a reaction that is fundamental in organic synthesis. researchgate.net
Nitro Group Reduction : The nitro group can be selectively reduced to an amino group using agents like hydrogen gas with a palladium catalyst. This opens a pathway to various aniline (B41778) derivatives and subsequent heterocycle formation.
Reductive Cyclization : Base-mediated reductive cyclization of similar nitro-substituted malonates can be used to construct complex polycyclic structures, leveraging the nitro group for intramolecular cyclization.
Michael Addition : As a nucleophile, the malonate moiety readily participates in conjugate additions to α,β-unsaturated carbonyl compounds, a powerful method for C-C bond formation. nih.gov
Future explorations may focus on tandem reactions where multiple functional groups react in a single, controlled sequence, or mechanochemical reactions where mechanical force is used to induce unique bond rearrangements. researchgate.net
Expanding the Scope of Application as a Versatile Synthetic Intermediate
The primary value of this compound lies in its role as a versatile intermediate for synthesizing complex, high-value molecules. Structurally similar compounds, such as Diethyl (3-fluoro-4-nitrophenyl)methylmalonate, have been identified as key intermediates in the synthesis of various biologically active compounds. ontosight.ai
This expanding scope includes its use in the production of:
Pharmaceuticals : It serves as a building block for antiviral, antibacterial, and anticancer agents. For example, related malonate esters are crucial for synthesizing potent inhibitors of the hepatitis C virus NS5B polymerase and have been used to develop novel antitubercular agents. ontosight.ai
Agrochemicals : The compound's structural motifs are relevant for creating new insecticides, herbicides, and fungicides. ontosight.ai
Fine Chemicals : It can be used in the synthesis of specialized dyes, pigments, and flavoring agents. ontosight.ai
The presence of the fluoro and nitro groups on the phenyl ring allows for diverse functionalization, making it a strategic component for accessing a wide range of substituted aromatic compounds.
Table 2: Potential Applications of this compound as a Synthetic Intermediate
| Application Area | Examples of Target Compounds | Citation |
|---|---|---|
| Pharmaceuticals | Hepatitis C Virus NS5B Polymerase Inhibitors, Antitubercular Agents, Antiviral Agents, Anticancer Agents | ontosight.ai |
| Agrochemicals | Insecticides, Herbicides, Fungicides | ontosight.ai |
| Fine Chemicals | Dyes, Pigments, Flavoring Agents | ontosight.ai |
Addressing Stereochemical Challenges in Asymmetric Synthesis
Creating specific stereoisomers is a central challenge in modern drug discovery and materials science. For reactions involving this compound, controlling stereochemistry is a key research focus. The development of asymmetric catalytic methods is paramount.
Asymmetric organocatalysis, as mentioned previously, provides a powerful tool for addressing these challenges. metu.edu.tr In the context of Michael additions, bifunctional catalysts bearing hydrogen-bond donors (like urea or thiourea) and a basic site can effectively control the facial selectivity of the approaching nucleophile and electrophile. metu.edu.tr Research in this area focuses on optimizing catalyst structure, reaction conditions (solvent, temperature), and substrate scope to achieve near-perfect enantioselectivity (ee >99%). metu.edu.tr By applying these asymmetric strategies, it becomes possible to synthesize chiral derivatives of this compound, where the stereocenter is precisely controlled, unlocking access to a new generation of enantiomerically pure bioactive molecules.
Q & A
Q. What is the standard synthetic route for preparing diethyl 2-(4-fluoro-2-nitrophenyl)malonate, and how is regioselectivity achieved?
The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 4-fluoro-2-nitrofluorobenzene with diethyl malonate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 100°C. The base deprotonates the malonate, generating a nucleophilic enolate that attacks the electron-deficient aromatic ring. Regioselectivity is controlled by the electron-withdrawing nitro and fluoro groups, which direct substitution to the para position relative to the nitro group .
Q. How is this compound characterized post-synthesis?
Characterization involves ¹H/¹³C NMR to confirm the malonate backbone and substitution pattern. Key NMR signals include:
- A singlet for the central malonate CH proton (~5.3 ppm in CDCl₃).
- Quartets for ethoxy groups (~4.3 ppm) and triplets for ethyl CH₃ (~1.3 ppm).
- Aromatic protons appear as doublets or multiplets depending on substitution. LCMS or HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₃FNO₆: 322.07) .
Q. What are common side reactions during synthesis, and how are they mitigated?
Competing hydrolysis of the malonate ester or incomplete substitution can occur. Mitigation strategies include:
- Strict anhydrous conditions (e.g., molecular sieves).
- Use of excess diethyl malonate (2.5 equiv) to drive the reaction.
- Monitoring reaction progress via TLC or LCMS to optimize time/temperature .
Advanced Research Questions
Q. Why does hydrolysis of this compound under basic/acidic conditions lead to decarboxylation?
The electron-withdrawing nitro and fluoro groups activate the malonate α-carbon, facilitating decarboxylation. Under basic conditions (e.g., aqueous KOH), the malonate undergoes deprotonation and loss of CO₂, yielding 2-(4-fluoro-2-nitrophenyl)acetic acid. Acidic hydrolysis (e.g., HBr/AcOH) similarly promotes decarboxylation via protonation of the ester carbonyl, forming a resonance-stabilized carbocation intermediate .
Q. How can this compound be utilized in constructing spirooxindole frameworks?
this compound serves as a precursor for nitro-reduction/lactamization cascades. After reduction of the nitro group to an amine, intramolecular cyclization forms a spiro[indoline-3,3'-quinoline]-2,2'-dione. Key steps include:
- Nitro reduction : Catalytic hydrogenation (e.g., Pd/C) or Fe/HCl.
- Double lactamization : Heating in acetic acid to promote cyclization. Yields depend on steric and electronic effects of substituents .
Q. What strategies improve regioselectivity in alkylation/arylation reactions of this malonate?
- Enolate generation : Use strong, non-nucleophilic bases (e.g., LDA or NaHMDS) at low temperatures (-78°C) to minimize side reactions.
- Electrophile design : Bulky electrophiles (e.g., tert-butyl halides) favor attack at the less hindered α-position.
- Protection/deprotection : Temporarily blocking reactive sites (e.g., nitro reduction to amine) can direct functionalization .
Q. How does the fluorinated aromatic ring influence photophysical properties in coordination chemistry?
The electron-deficient 4-fluoro-2-nitrophenyl group enhances ligand-metal charge transfer (LMCT) in coordination complexes. For example, in lanthanide complexes, the nitro group acts as a π-acceptor, while the fluoro substituent modulates solubility and crystallinity. These properties are critical for applications in luminescent materials or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
